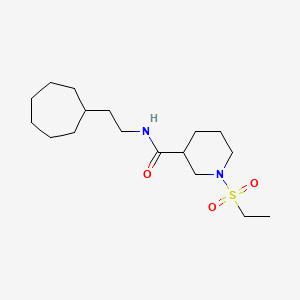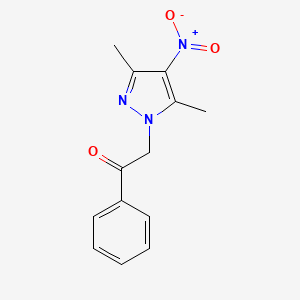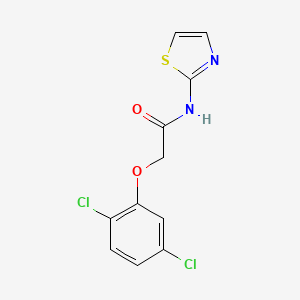![molecular formula C17H19N3 B5562579 7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5562579.png)
7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves strategic cyclization and functionalization reactions. For example, the synthesis of derivatives through reactions involving aminoazoles with aromatic aldehydes and Di-tert-butyl peroxide showcases the versatile approaches to constructing the pyrazolo[1,5-a]pyrimidine scaffold with varied substitutions (Gao et al., 2022). This methodology demonstrates the ability to introduce different functional groups into the pyrazolo[1,5-a]pyrimidine core, providing a basis for the synthesis of 7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine by potentially employing similar strategies.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of hydrogen-bonded frameworks and chains, contributing to their stability and reactivity. For instance, studies have highlighted the formation of hydrogen-bonded chains and frameworks in certain derivatives, influencing their crystalline structures and intermolecular interactions (Portilla et al., 2006). These structural features are crucial for understanding the chemical behavior and potential applications of 7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine.
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including electrophilic substitutions, that enable the introduction of diverse substituents into the molecule. The regioselectivity and efficiency of these reactions have been demonstrated, with examples including the synthesis of 7-aryl and 5-aryl substituted derivatives through efficient and regioselective methodologies (Massari et al., 2017). These reactions are pivotal for tailoring the properties of the compound for specific applications.
Applications De Recherche Scientifique
Hydrogen-Bonded Structures and Synthesis Approaches
Hydrogen-Bonded Chain Formation
Research by Portilla et al. (2006) elucidated the crystalline structure of a closely related compound, showcasing how molecules are linked by hydrogen bonds into chains that form intricate ring structures. This study underscores the importance of hydrogen bonding in dictating the molecular architecture of pyrazolo[1,5-a]pyrimidines, potentially affecting their reactivity and interaction with biological targets (Portilla et al., 2006).
Regioselective Synthesis of Derivatives
Drev et al. (2014) explored the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating a methodological advancement in the chemical synthesis of this compound class. Their work provides a foundation for developing novel derivatives with potential scientific and therapeutic applications (Drev et al., 2014).
Novel Compounds and Potential Applications
Electrophilic Substitution Reactions
A study by Atta (2011) described the synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, indicating the versatility of pyrazolo[1,5-a]pyrimidine frameworks in generating diverse compounds with potential biological activity (Atta, 2011).
Nonsteroidal Anti-inflammatory Applications
Research into 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones by Auzzi et al. (1983) highlighted their development as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that lack ulcerogenic activity, showcasing the therapeutic potential of these compounds (Auzzi et al., 1983).
Radical Cyclization for Compound Assembly
Gao et al. (2022) demonstrated the use of di-tert-butyl peroxide in the oxidative radical cyclization to assemble 7-methylazolo[1,5-a]pyrimidines, providing insights into novel synthetic routes that could enhance the production and functionalization of these compounds (Gao et al., 2022).
Mécanisme D'action
Propriétés
IUPAC Name |
7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-12-10-15(17(2,3)4)20-16(18-12)11-14(19-20)13-8-6-5-7-9-13/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXAPQBVUWQZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(C)(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-3-methoxy-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5562497.png)
![4-[({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B5562503.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5562504.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine](/img/structure/B5562519.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5562538.png)



![2-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5562564.png)
![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)
![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562576.png)

![[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)